![molecular formula C13H7ClF3N3O B2868717 6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine CAS No. 928337-00-2](/img/structure/B2868717.png)

6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine

Overview

Description

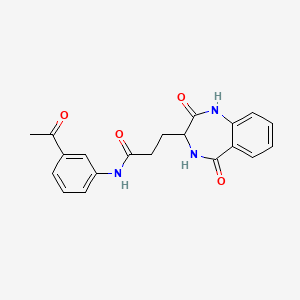

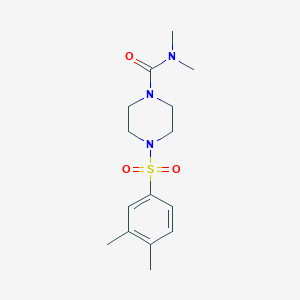

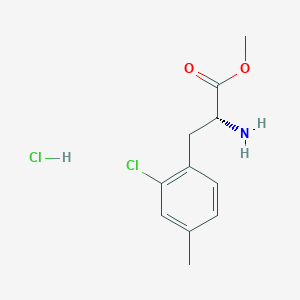

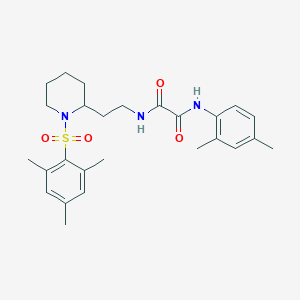

“6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine” is a compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives . These derivatives have been widely studied in drug molecules due to their good biological activity . They are diverse in variety and structure and show different biological activities and pharmacological properties .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine with 3-Trifluoromethoxyphenylboronic acid .Molecular Structure Analysis

The molecular structure of this compound was characterized by spectroscopic techniques and confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results were consistent with X-ray diffraction data .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its molecular structure. The negative potential region, which is usually related to the lone pair of electronegative atoms, exists in the O1 atom on the carbonyl group . This region is more likely to provide electrons, indicating a potential nucleophilic attack site .Physical and Chemical Properties Analysis

The compound has a molecular weight of 313.67 . It is stored under an inert atmosphere at 2-8°C . The InChI code for the compound is 1S/C13H7ClF3N3O/c14-11-4-5-12-18-7-10 (20 (12)19-11)8-2-1-3-9 (6-8)21-13 (15,16)17/h1-7H .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Bioactive Derivatives:

- Sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety, synthesized for potential antimicrobial, antifungal, and antimalarial activities. These derivatives showed promising in vitro activity against various bacteria and were characterized using elemental analysis, 1H NMR, and LCMS (Bhatt, Kant, & Singh, 2016).

Radiolabelling for SPECT Imaging:

- Imidazo[1,2-b]pyridazine derivatives were developed as high-affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR), with potential applications in Single Photon Emission Computed Tomography (SPECT) imaging. The radiolabelled analogs were synthesized, providing tools for in vivo studies of PBR (Katsifis, Barlin, Mattner, & Dikić, 2004).

Microwave-Assisted Synthesis:

- Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine achieved under microwave assistance, allowing the synthesis of variously substituted derivatives. This process demonstrated good yield and tolerance to reaction conditions, highlighting the adaptability of this chemical structure in synthesis applications (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).

Structural Analysis and Applications in Medicinal Chemistry:

- Detailed structural, energy frameworks, and Density Functional Theory (DFT) analysis of a compound with the imidazo[1,2-b]pyridazine core, showing pharmaceutical importance due to its heterocyclic nature. Such studies provide a basis for understanding the interactions and stability of these compounds in various applications (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

In Vitro Evaluation for Binding to Amyloid Plaques:

- A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding to amyloid plaques, a key feature in Alzheimer's disease. The binding affinities were measured, and one of the derivatives showed high binding affinity, highlighting the potential for developing novel radiotracers for imaging Aβ plaques (Zeng, Alagille, Tamagnan, Ciliax, Levey, & Goodman, 2010).

Inhibitors for Tumor Angiogenesis:

- Imidazo[1,2-b]pyridazine derivatives were studied as VEGF receptor 2 (VEGFR2) kinase inhibitors, a critical factor in tumor angiogenesis. These studies help in understanding the structure-activity relationship and the potential of these compounds in cancer treatment (Miyamoto, Oguro, Takagi, Iwata, Miki, Hori, & Imamura, 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, imidazo[1,2-b]pyridazine derivatives are known to exhibit a variety of biological activities. They have been studied for their antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . They can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

Future Directions

Imidazo[1,2-b]pyridazine derivatives, including “6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine”, have been the subject of extensive research due to their diverse biological activities and pharmacological properties . With the rapid development of organic synthesis technology, more and more reports have been published on the synthesis methods of imidazo[1,2-b]pyridazine compounds . This suggests that there is significant interest in exploring new derivatives of imidazo[1,2-b]pyridazine, which could lead to the discovery of new drug molecules with improved efficacy and safety profiles.

Properties

IUPAC Name |

6-chloro-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3N3O/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)21-13(15,16)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWNIZQQIBFCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2868636.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868637.png)

![4-methoxy-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2868639.png)

![methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2868643.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2868645.png)

![2-(3,4-dimethylphenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2868647.png)

![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)

![Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2868654.png)

![N-(1-Cyanobutyl)-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2868657.png)